Piperidin-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone
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Overview
Description
Piperidin-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including piperidin-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone, involves various intra- and intermolecular reactions. Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . For instance, the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation can afford piperidine-substituted chalcones .
Industrial Production Methods: Industrial production methods for piperidine derivatives often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired reactions .
Chemical Reactions Analysis
Types of Reactions: Piperidin-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Piperidin-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, piperidine derivatives are investigated for their potential pharmacological activities, including their role as inhibitors of specific enzymes and receptors . In the industry, these compounds are used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of piperidin-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the compound’s use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to piperidin-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone include other piperidine derivatives such as 2-phenyl-1-(piperidin-1-yl)ethanone and 1-phenyl-2-(piperidin-1-yl)ethanone hydrochloride .
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
Molecular Formula |
C14H26N2O |
---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
piperidin-1-yl-(1-propan-2-ylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C14H26N2O/c1-12(2)16-10-6-7-13(11-16)14(17)15-8-4-3-5-9-15/h12-13H,3-11H2,1-2H3 |
InChI Key |
JEBCCDRTQHAFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC(C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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